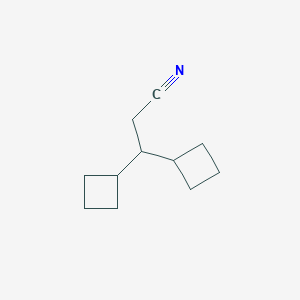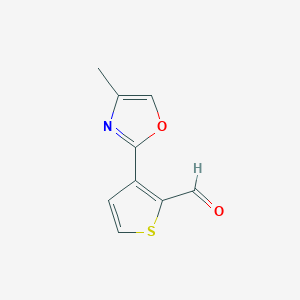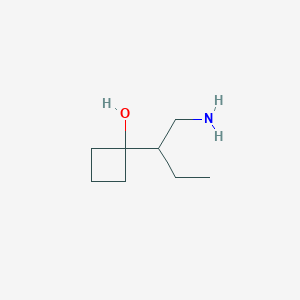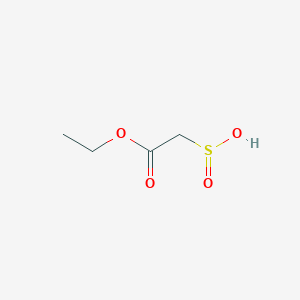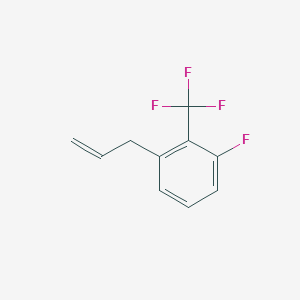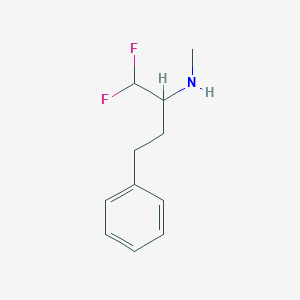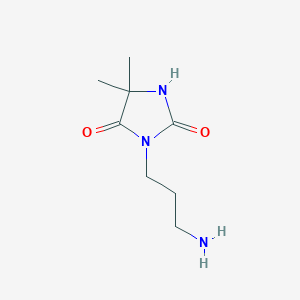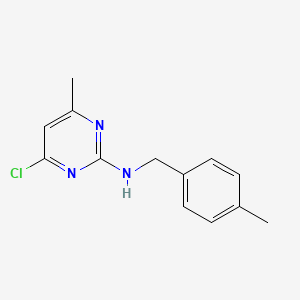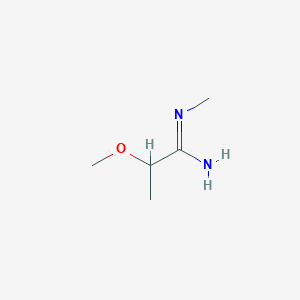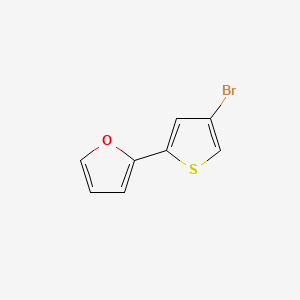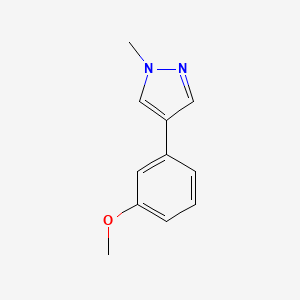
4-(3-Methoxyphenyl)-1-methyl-1H-pyrazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-Methoxyphenyl)-1-methyl-1H-pyrazole is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions This particular compound features a methoxyphenyl group attached to the fourth position of the pyrazole ring and a methyl group at the first position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Methoxyphenyl)-1-methyl-1H-pyrazole typically involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones or their equivalents. One common method is the reaction of 3-methoxyphenylhydrazine with 1-methyl-3-oxobutan-1-one under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes cyclization to form the pyrazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, efficient catalysts, and solvent recycling systems to enhance yield and reduce waste. The choice of solvents, temperature, and reaction time are critical factors in scaling up the synthesis.
化学反应分析
Types of Reactions
4-(3-Methoxyphenyl)-1-methyl-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The pyrazole ring can be reduced under specific conditions to form dihydropyrazoles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Halogenation can be achieved using bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: 4-(3-Hydroxyphenyl)-1-methyl-1H-pyrazole.
Reduction: 1-Methyl-4-(3-methoxyphenyl)-1,2-dihydropyrazole.
Substitution: 4-(3-Bromophenyl)-1-methyl-1H-pyrazole.
科学研究应用
4-(3-Methoxyphenyl)-1-methyl-1H-pyrazole has been studied for various scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.
作用机制
The mechanism of action of 4-(3-Methoxyphenyl)-1-methyl-1H-pyrazole involves its interaction with specific molecular targets. The methoxyphenyl group can enhance the compound’s ability to bind to enzymes or receptors, influencing various biological pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby modulating biochemical processes.
相似化合物的比较
Similar Compounds
4-(3-Hydroxyphenyl)-1-methyl-1H-pyrazole: Similar structure but with a hydroxyl group instead of a methoxy group.
4-(3-Methylphenyl)-1-methyl-1H-pyrazole: Similar structure but with a methyl group instead of a methoxy group.
4-(3-Chlorophenyl)-1-methyl-1H-pyrazole: Similar structure but with a chlorine atom instead of a methoxy group.
Uniqueness
4-(3-Methoxyphenyl)-1-methyl-1H-pyrazole is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can participate in hydrogen bonding and other interactions, potentially enhancing the compound’s efficacy in various applications.
属性
分子式 |
C11H12N2O |
|---|---|
分子量 |
188.23 g/mol |
IUPAC 名称 |
4-(3-methoxyphenyl)-1-methylpyrazole |
InChI |
InChI=1S/C11H12N2O/c1-13-8-10(7-12-13)9-4-3-5-11(6-9)14-2/h3-8H,1-2H3 |
InChI 键 |
SKHODVDGLFIWOH-UHFFFAOYSA-N |
规范 SMILES |
CN1C=C(C=N1)C2=CC(=CC=C2)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Ethyl 2,2-dimethyl-3-oxo-3-[3-(trifluoromethyl)phenyl]propanoate](/img/structure/B13208622.png)
![2-{[1-(3-Bromophenyl)ethyl]amino}acetamide](/img/structure/B13208632.png)
